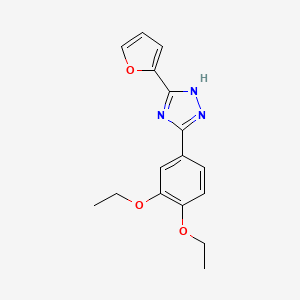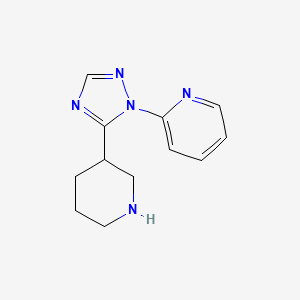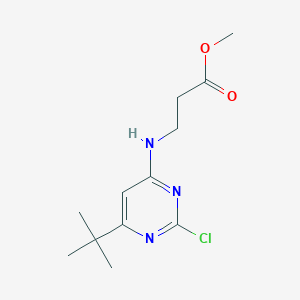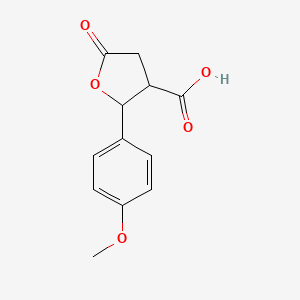
(4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-fluoroaniline with isobutyl isocyanide and sodium azide under suitable conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
- Fluconazole : 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
(4-Fluorophenyl)(5-isobutyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both a fluorophenyl group and an isobutyl group attached to the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17FN4 |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C13H17FN4/c1-8(2)7-11-16-13(18-17-11)12(15)9-3-5-10(14)6-4-9/h3-6,8,12H,7,15H2,1-2H3,(H,16,17,18) |
Clave InChI |
CUOPOOKPMSQHTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=NN1)C(C2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787431.png)


![5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid](/img/structure/B11787449.png)

![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)




![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)
